MK-8745 -

MK-8745

Catalog Number: EVT-287654
CAS Number:
Molecular Formula: C20H19ClFN5OS
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-8745, also known as MK8745, is a potent and selective small-molecule inhibitor of Aurora kinase A (AURKA). [, , , , ] It is classified as a kinase inhibitor and serves as a valuable tool in scientific research for exploring the functions of AURKA in various cellular processes, particularly those related to cell division and cancer. [, , , , , , , ]

Mechanism of Action

MK-8745 specifically inhibits the activity of Aurora kinase A (AURKA). [, , , , ] It exerts its effects by binding to AURKA and blocking its ability to phosphorylate downstream target proteins, thereby disrupting key cellular processes regulated by this kinase. [, ] Specifically, MK-8745 treatment leads to:

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle. [, , ] This arrest occurs due to the disruption of AURKA's role in centrosome function, mitotic spindle formation, and chromosome segregation. [, ]
  • Induction of Apoptosis or Polyploidy: The outcome of MK-8745 treatment, whether apoptosis (programmed cell death) or polyploidy (abnormal cell division resulting in extra sets of chromosomes), depends on the p53 status of the cell. [, ]
    • In p53-proficient cells, MK-8745 induces apoptosis through caspase activation and cytochrome c release. []
    • In p53-deficient cells, MK-8745 treatment leads to endoreduplication and polyploidy, as cytokinesis (cell division) is inhibited. []
Applications
  • Investigating AURKA Function: MK-8745 serves as a valuable tool to dissect the specific roles of AURKA in cell cycle progression, mitosis, and other cellular processes. []
  • Cancer Research: Given the frequent overexpression of AURKA in various cancer types, MK-8745 is extensively utilized in preclinical studies to explore its potential as an anti-cancer therapeutic agent. [, , , , , , , ] Researchers have investigated its effects on various cancer cell lines, including non-Hodgkin lymphoma, [, ] colon cancer, [, ] melanoma, [, ] sarcoma, [] pancreatic cancer, [] and neuroblastoma. []
  • Identifying Therapeutic Biomarkers: Studies utilizing MK-8745 have aimed to identify potential biomarkers that could predict sensitivity or resistance to AURKA inhibitors in cancer patients. [, , ] For instance, TPX2 (Targeting Protein for Xenopus kinase-like protein 2), an activator of AURKA, has emerged as a potential predictive biomarker, with high TPX2 levels correlating with reduced sensitivity to MK-8745. [, ]
  • Evaluating Combination Therapies: Researchers are exploring the efficacy of combining MK-8745 with other therapeutic agents, such as MEK1/2 inhibitors [, ] or anti-GD2 antibodies, [] to enhance anti-cancer effects. These studies aim to identify synergistic combinations that could potentially improve treatment outcomes for cancer patients.
Future Directions
  • Developing more potent and selective AURKA inhibitors: While MK-8745 is a valuable tool, developing next-generation inhibitors with enhanced potency and selectivity for AURKA could further improve its efficacy and minimize potential off-target effects. []

Properties

Product Name

MK-8745

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK-8745; MK 8745; MK8745.

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.